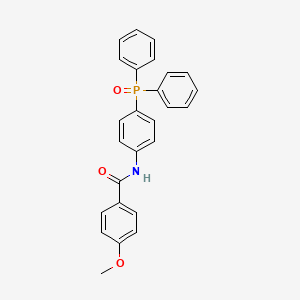![molecular formula C7H13ClN2O2S B12896779 2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide CAS No. 89187-64-4](/img/structure/B12896779.png)
2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide is a chemical compound with a complex structure that includes a chloro group, a pyrrolidinone ring, and a sulfinamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide typically involves multiple steps. One common method starts with the reaction of 2-chloroethanesulfinamide with 2-oxopyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions often conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfonamide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanesulfinamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)acetamide
- 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
Uniqueness
2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide is unique due to its sulfinamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfinamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
89187-64-4 |
|---|---|
Molekularformel |
C7H13ClN2O2S |
Molekulargewicht |
224.71 g/mol |
IUPAC-Name |
2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethanesulfinamide |
InChI |
InChI=1S/C7H13ClN2O2S/c8-3-5-13(12)9-6-10-4-1-2-7(10)11/h9H,1-6H2 |
InChI-Schlüssel |
NFRRNDJYLHFBHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CNS(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
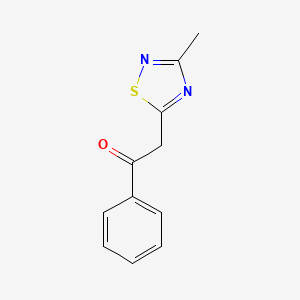
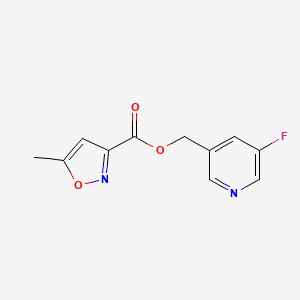

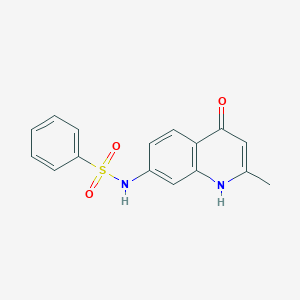
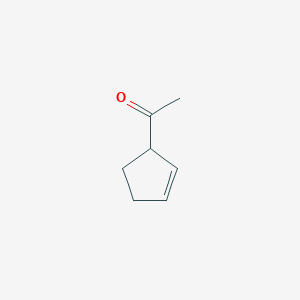
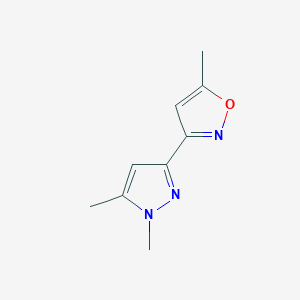
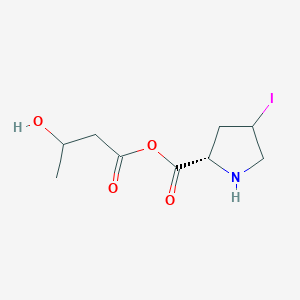
![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
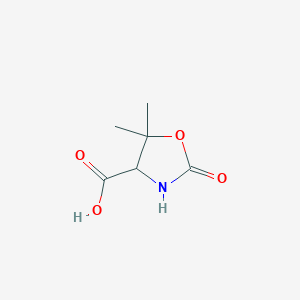
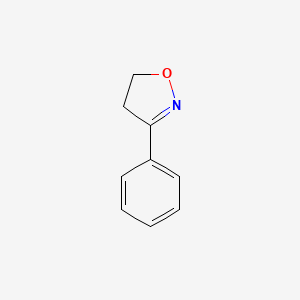
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)

